(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, characterized by the presence of an α,β-unsaturated ketone group. Chalcones are a class of organic compounds with significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chalcone.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated ketone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated ketones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its antimicrobial, antifungal, and antioxidant properties . It is used in the development of new pharmaceuticals targeting bacterial and fungal infections. Additionally, its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases such as cancer and aging .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of microbial enzymes and disruption of microbial cell membranes. The α,β-unsaturated ketone group is crucial for its biological activity, allowing it to interact with nucleophilic sites in microbial enzymes, leading to enzyme inhibition and cell death . The molecular targets include bacterial and fungal enzymes involved in cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
1,3-Diphenyl-2-propen-1-one: Another chalcone derivative with similar biological activities.
(2E)-1-(3,4-Dichlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one: A brominated analog with enhanced antimicrobial properties.
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A methoxy-substituted chalcone with improved antioxidant activity.
Uniqueness: (2E)-1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both dichloro and fluoro substituents on the aromatic rings, which enhance its biological activity and stability compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQKJBORJBIHGQ-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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